molecular formula C17H15N3O4S B11029460 Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11029460
M. Wt: 357.4 g/mol
InChI Key: KGSDJWFESZVFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinoline, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Derivative: This involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling Reaction: The quinoline and thiazole derivatives are coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, may influence its solubility and reactivity compared to its ethyl and propyl analogs.

Biological Activity

Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H15N3O4S
Molecular Weight 357.38 g/mol
IUPAC Name This compound
CAS Number 600167-15-5

Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : The thiazole and quinoline moieties are known to exhibit antimicrobial properties. Studies have demonstrated that derivatives of thiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, related quinoline derivatives have been reported to induce apoptosis in cancer cell lines such as MCF-7 and Panc-1 with IC50 values in the low micromolar range .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in bacterial fatty acid synthesis, such as mtFabH. This inhibition is crucial for developing new antibiotics targeting Mycobacterium tuberculosis .

Antimicrobial Activity

A study focused on the synthesis of thiazole derivatives reported that this compound exhibited significant antimicrobial activity against several pathogens with minimum inhibitory concentrations (MICs) ranging from 0.06 µg/ml to 0.5 µg/ml .

Anticancer Activity

In vitro studies have shown that the compound can effectively induce cell cycle arrest and apoptosis in cancer cells. For example, a derivative achieved an IC50 value of 1.2 µM against MCF-7 cells, indicating potent anticancer activity . The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various thiazole derivatives against E. coli and S. aureus. The results demonstrated that compounds similar to this compound showed MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative therapies .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of quinoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated a marked reduction in cell viability and induction of apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-methyl-2-oxoquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O4S/c1-9-14(16(23)24-3)18-17(25-9)19-15(22)11-8-13(21)20(2)12-7-5-4-6-10(11)12/h4-8H,1-3H3,(H,18,19,22)

InChI Key

KGSDJWFESZVFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.